molecular formula C24H25N5O2S B2711896 N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-23-1

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2711896
CAS No.: 872996-23-1
M. Wt: 447.56
InChI Key: PKCCXVIYNJOZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2,5-Dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a thioether-linked 2,5-dimethylbenzyl group and a 4-methoxybenzamide side chain. The 4-methoxybenzamide moiety may enhance metabolic stability compared to ester-based analogs, while the thioether group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-16-4-5-17(2)19(14-16)15-32-23-11-10-21-26-27-22(29(21)28-23)12-13-25-24(30)18-6-8-20(31-3)9-7-18/h4-11,14H,12-13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCCXVIYNJOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

1. Structural Overview

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the thioether and methoxy groups in its structure enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Structure

  • Molecular Formula : C19H22N4OS
  • SMILES Notation : CC(C)C1=NNC(=N1)C(C2=CC=CC=C2OC)=C(SCC3=NC(=C(N=C3)N)C(C)=C)C

Antimicrobial Properties

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial activity. A study on related triazole derivatives demonstrated promising in vitro activity against various pathogens including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM/mL)Target Organism
Triazole Derivative 10.012S. aureus
Triazole Derivative 20.003E. coli

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. A related compound showed inhibition of cancer cell proliferation in vitro, suggesting that modifications to the triazole structure can enhance cytotoxicity against cancer cells .

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Interference with DNA Synthesis : Triazoles can disrupt DNA replication in microbial cells.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives for antimicrobial activity, this compound was tested against Candida albicans and showed notable inhibitory effects.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of related compounds revealed that modifications at the benzamide position significantly enhance cytotoxicity against breast cancer cell lines .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent underscores the importance of continued exploration into its pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the I-Series (Molecules, 2011)

describes several ethyl benzoate derivatives with heterocyclic substituents (e.g., pyridazine, isoxazole) linked via phenethylamino or phenethylthio groups. Key comparisons include:

Compound Core Heterocycle Substituent Groups Functional Groups Hypothesized Properties
Target Compound Triazolo[4,3-b]pyridazine 2,5-Dimethylbenzylthio, 4-methoxybenzamide Thioether, amide Enhanced metabolic stability, lipophilic
I-6230 Pyridazin-3-yl Phenethylamino, ethyl benzoate Ester, amine Esterase susceptibility, moderate polarity
I-6373 3-Methylisoxazol-5-yl Phenethylthio, ethyl benzoate Thioether, ester Moderate stability, intermediate lipophilicity

Key Differences :

  • Functional Groups : The amide group in the target compound is less prone to hydrolysis than the ester groups in the I-series, suggesting better metabolic stability .
  • Substituents : The 2,5-dimethylbenzylthio group introduces steric bulk and lipophilicity, which may enhance membrane permeability but could reduce solubility compared to smaller substituents in the I-series .

Research Findings and Implications

Activity and Toxicity Profiles
  • The thioether and amide groups may synergize to improve target selectivity .
  • Toxicity: While highlights carcinogenic risks of heterocyclic amines (e.g., IQ compounds), the target compound’s distinct scaffold (non-amine triazolo-pyridazine) likely mitigates such risks. However, prolonged exposure studies are warranted .
Pharmacokinetic Predictions
  • Solubility : The 4-methoxybenzamide and thioether groups may reduce aqueous solubility compared to polar ester-based I-series compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.